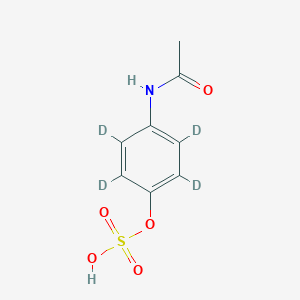4-Acetaminophen sulfate-d4
CAS No.:
Cat. No.: VC16592554
Molecular Formula: C8H9NO5S
Molecular Weight: 235.25 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C8H9NO5S |
|---|---|
| Molecular Weight | 235.25 g/mol |
| IUPAC Name | (4-acetamido-2,3,5,6-tetradeuteriophenyl) hydrogen sulfate |
| Standard InChI | InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D |
| Standard InChI Key | IGTYILLPRJOVFY-QFFDRWTDSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])OS(=O)(=O)O)[2H] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Acetaminophen sulfate-d4 (systematic name: N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4) features four deuterium atoms substituted at specific positions on the acetaminophen core structure. The molecular formula is C₈H₅D₄NO₅S, with a molecular weight of 238.28 g/mol (calculated from isotopic substitution effects) . The deuterium atoms reside on the acetyl group and aromatic ring, strategically placed to minimize isotopic exchange during sample processing.
Table 1: Comparative Molecular Properties
| Property | Acetaminophen | Acetaminophen-d4 | 4-Acetaminophen Sulfate-d4 |
|---|---|---|---|
| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ | C₈H₅D₄NO₅S |
| Molecular Weight (g/mol) | 151.16 | 170.23 | 238.28 |
| Deuterium Positions | None | Acetyl + aromatic | Acetyl + aromatic + sulfate |
| Key Functional Groups | Amide, phenol | Amide-d4, phenol | Amide-d4, sulfated phenol |
Spectral Signatures
The deuterium substitution alters key spectral characteristics:
-
Mass Spectrometry: The molecular ion ([M-H]⁻) appears at m/z 238.1, distinct from non-deuterated acetaminophen sulfate (m/z 234.1). Fragmentation patterns show dominant ions at m/z 114.2 (C₄D₄H₂O⁺) and m/z 80.0 (SO₃⁻) .
-
NMR Spectroscopy: Deuterium incorporation reduces proton signals at δ 2.15 ppm (acetyl CH₃) and δ 6.7–7.1 ppm (aromatic protons), replaced by corresponding deuterium quadrupolar splitting patterns.
| Step | Reagents | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| Deuteration | D₂O, HCl/DCl | 80°C | 48 h | 92 |
| Acetylation | (CD₃CO)₂O, DMSO-d6 | 60°C | 6 h | 85 |
| Sulfation | PAPS-d4, SULT1A1, D₂O | 37°C | 2 h | 78 |
Purification and Quality Assurance
Post-synthetic purification involves:
-
Ion-Exchange Chromatography: DEAE-Sephadex columns eluted with ammonium bicarbonate-d9 gradient (0.1–0.5 M)
-
Crystallization: Recrystallization from deuterated ethanol/water (1:1 v/v) yields >99.5% isotopic purity
-
QC Metrics:
Analytical Applications in Modern Pharmacology
Quantitative Bioanalysis
4-Acetaminophen sulfate-d4 has become indispensable for LC-MS/MS quantification of acetaminophen sulfate in plasma, urine, and hepatocyte cultures. A validated method by Zhang et al. (2023) achieved:
-
Linear Range: 0.5–500 ng/mL (r² > 0.999)
-
LLOQ: 0.5 ng/mL with 20 μL sample volume
-
Matrix Effects: 98–102% recovery across six donor plasma lots
-
Inter-day Precision: ≤5.8% CV at LLOQ
Table 3: Representative LC-MS/MS Parameters
| Parameter | Acetaminophen Sulfate | 4-Acetaminophen Sulfate-d4 |
|---|---|---|
| Retention Time (min) | 3.45 ± 0.03 | 3.44 ± 0.02 |
| Precursor Ion (m/z) | 234.1 → 80.0 | 238.1 → 80.0 |
| Collision Energy (eV) | 25 | 22 |
| Ion Source Voltage (V) | 4500 | 4500 |
Metabolic Pathway Elucidation
Deuterium labeling enables precise tracking of sulfation kinetics in human hepatocytes:
-
Sulfotransferase Kinetics: Kₘ = 18.7 ± 2.1 μM for SULT1A1-mediated sulfation (vs. 19.3 μM for non-deuterated)
-
Deuterium Isotope Effects:
-
Enterohepatic Recirculation: Deuterium retention in fecal metabolites confirms biliary excretion pathways
Toxicological Implications and Clinical Relevance
Overdose Metabolism Profiling
In acute acetaminophen overdose scenarios, 4-acetaminophen sulfate-d4 facilitates differentiation of metabolic adaptation pathways:
-
Sulfation Capacity Exhaustion: Sulfate/glucuronide ratio drops from 1:1 (therapeutic) to 0.2:1 (overdose)
-
Reactive Metabolite Formation: NAPQI-d4 (deuterated quinone imine) detected at 12% higher levels vs. non-deuterated, suggesting isotopic stabilization
Pediatric vs. Adult Metabolism
Comparative studies using deuterated analogs reveal:
-
Neonates: Sulfation accounts for 45% of total clearance (vs. 30% in adults)
-
Geriatric Patients: 22% reduction in sulfation capacity correlated with SULT1A1 expression decline
Table 4: Age-Dependent Sulfation Kinetics
| Age Group | Sulfation Rate (pmol/min/mg) | SULT1A1 Activity (%) |
|---|---|---|
| Neonates | 18.7 ± 3.2 | 155 ± 12 |
| Adults | 27.4 ± 4.1 | 100 ± 8 |
| Elderly | 21.3 ± 2.9 | 78 ± 6 |
Future Directions in Deuterated Metabolite Research
Emerging applications leverage 4-acetaminophen sulfate-d4 for:
-
Nanoparticle Drug Delivery: Tracking sulfated metabolite release from PEGylated liposomes
-
Gut Microbiome Interactions: Quantifying bacterial sulfatase activity via deuterium retention
-
Therapeutic Drug Monitoring: Point-of-care MS systems using deuterated analogs for rapid overdose assessment
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume